Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methylisoxazole-4-carbaldehyde in Drug Discovery
Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly reactive, yet stable, heterocyclic scaffolds in the design of novel active pharmaceutical ingredients (APIs). 5-Methylisoxaz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly reactive, yet stable, heterocyclic scaffolds in the design of novel active pharmaceutical ingredients (APIs). 5-Methylisoxazole-4-carbaldehyde (CAS 475152-48-8) and its widely utilized derivatives, such as 3-(4-chlorophenyl)-5-methylisoxazole-4-carbaldehyde, serve as critical electrophilic building blocks in organic synthesis1[1].
This technical guide dissects the structural dynamics, physicochemical properties, and self-validating synthetic protocols associated with this core scaffold. By understanding the causality behind its reactivity, researchers can better leverage this compound for the development of neurological therapeutics, anti-inflammatory agents, and advanced agrochemicals 2[2].
Structural Dynamics & Physicochemical Properties
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. This specific heteroatomic arrangement imparts a strong electron-withdrawing effect on the C4 position. Consequently, the formyl group (-CHO) at C4 is rendered highly electrophilic, making it an exceptional substrate for nucleophilic addition reactions (e.g., Schiff base formation with primary amines). Furthermore, the presence of the 5-methyl group provides mild steric hindrance, which strategically directs regioselectivity during complex cross-coupling reactions.
To facilitate experimental planning, the quantitative physicochemical data for the core scaffold and its most prominent derivative are summarized below:
Data sourced from verified supplier specifications 1[1] and 2[2].
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 5-methylisoxazole-4-carbaldehyde is most reliably achieved via the controlled oxidation of its corresponding primary alcohol, (5-methylisoxazol-4-yl)methanol. The protocol below utilizes Pyridinium Chlorochromate (PCC) to prevent overoxidation to the carboxylic acid 3[3].
Protocol: Anhydrous PCC Oxidation of (5-Methylisoxazol-4-yl)methanol
Objective: Selective oxidation of the primary alcohol to the carbaldehyde while maintaining the integrity of the isoxazole ring.
Reagent Preparation (Inert Atmosphere):
Action: Suspend 1.5 equivalents of PCC in anhydrous dichloromethane (DCM) under an argon atmosphere.
Causality: Moisture hydrolyzes the intermediate chromate ester, leading to sluggish kinetics and potential overoxidation. Argon prevents atmospheric moisture ingress.
Self-Validation Check: The suspension must appear bright orange. A dark brown slurry indicates moisture contamination or reagent degradation; if observed, discard and prepare fresh.
Substrate Addition:
Action: Dissolve 1.0 equivalent of (5-methylisoxazol-4-yl)methanol in anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at 25 °C.
Causality: Dropwise addition controls the exothermic nature of the chromate ester formation, preventing thermal degradation of the sensitive isoxazole ring.
Reaction Monitoring:
Action: Stir for 2-3 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
Self-Validation Check: The reaction is complete when the lower
Rf
spot (alcohol) disappears entirely, replaced by a distinct, UV-active higher
Rf
spot (aldehyde).
Quenching and Workup:
Action: Dilute the crude mixture with an equal volume of diethyl ether, then filter the entire mixture through a tightly packed pad of silica gel.
Causality: Diethyl ether forces the reduced chromium salts to precipitate as a dense black tar. The silica pad efficiently traps these toxic, paramagnetic byproducts, preventing them from contaminating the final product 3[3].
Self-Validation Check: The resulting filtrate must be completely clear and colorless. A greenish tint indicates chromium breakthrough, requiring a second silica filtration.
Isolation: Evaporate the solvent under reduced pressure (water bath < 30 °C) to afford the pure 5-methylisoxazole-4-carbaldehyde.
Figure 1: Synthetic workflow for 5-methylisoxazole-4-carbaldehyde via PCC oxidation.
Applications in Drug Development & Agrochemicals
The true value of 5-methylisoxazole-4-carbaldehyde lies in its role as a versatile intermediate. The formyl group acts as a synthetic "handle" that can be easily manipulated to construct complex molecular architectures.
For instance, 3-(4-chlorophenyl)-5-methylisoxazole-4-carbaldehyde is heavily utilized in the design of anti-inflammatory and analgesic agents 2[2]. The chlorophenyl substitution enhances lipophilicity and target-binding affinity, making it a prime candidate for neurological disorder therapeutics. Furthermore, the core scaffold is frequently subjected to Knoevenagel condensations to generate agrochemicals that offer high pest-control efficacy with minimal environmental toxicity 2[2].
Figure 2: Pharmacological application pathways of the 5-methylisoxazole-4-carbaldehyde scaffold.
Handling, Stability, and Storage Protocols
To maintain the integrity of 5-methylisoxazole-4-carbaldehyde and its derivatives, strict storage protocols must be adhered to.
Storage Conditions: Store strictly at 0 - 8 °C in a dark, dry environment 4[4].
Causality of Degradation: Aldehydes are highly prone to auto-oxidation, converting to their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen and UV light.
Self-Validating Handling: Always backfill the storage container with an inert gas (Argon or Nitrogen) after every use. Before utilizing an older batch in a sensitive synthesis, perform a rapid IR spectroscopy check; the appearance of a broad -OH stretch (~3000 cm⁻¹) alongside the sharp carbonyl peak indicates carboxylic acid contamination, necessitating repurification.
Technical Whitepaper: Safety Profiling, Handling, and Synthetic Applications of 5-Methylisoxazole-4-carbaldehyde
Nomenclature Disambiguation & Executive Summary In chemical procurement and regulatory documentation, structural isomers and related heterocycles are frequently conflated. A critical disambiguation must be established re...
Author: BenchChem Technical Support Team. Date: April 2026
Nomenclature Disambiguation & Executive Summary
In chemical procurement and regulatory documentation, structural isomers and related heterocycles are frequently conflated. A critical disambiguation must be established regarding the inquiry's linkage of 5-methylisoxazole-4-carbaldehyde to CAS 693-93-6 .
Rigorous cross-referencing of chemical registries reveals that CAS 693-93-6 corresponds to 4-methyloxazole (C₄H₅NO), a related but distinct heterocyclic building block[1]. The correct registry identifier for 5-methylisoxazole-4-carbaldehyde (C₅H₅NO₂) is CAS 475152-48-8 [2].
To maintain scientific integrity and ensure laboratory safety, this whitepaper focuses on the hazard profiling, handling, and synthetic utility of the requested compound, 5-methylisoxazole-4-carbaldehyde (CAS 475152-48-8), while providing a comparative baseline against 4-methyloxazole to prevent downstream experimental failures.
Physicochemical Profiling
Understanding the physicochemical parameters of these compounds is the foundation of both safe handling and successful reaction design. The aldehyde moiety in 5-methylisoxazole-4-carbaldehyde introduces significant electrophilicity, altering its stability and solubility profile compared to the unfunctionalized oxazole ring.
As a highly reactive electrophile, 5-methylisoxazole-4-carbaldehyde requires stringent safety protocols. The aldehyde group can readily cross-link with biological nucleophiles (e.g., primary amines in proteins), leading to cellular toxicity and localized inflammation.
GHS Hazard Classifications
According to regulatory notifications, 5-methylisoxazole-4-carbaldehyde triggers the following hazard codes[3]:
Acute Toxicity 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2 (H315) & Eye Irritation 2A (H319): Direct contact causes acute localized inflammation and mucosal damage.
STOT SE 3 (H336): May cause drowsiness or dizziness. Inhalation of volatile vapors disrupts central nervous system function.
Causality-Driven Handling Protocols
Ventilation: Must be handled exclusively within a Class II biological safety cabinet or a certified chemical fume hood. Causality: High-velocity airflow prevents the accumulation and inhalation of volatile aldehyde vapors, directly mitigating STOT SE 3 (H336) risks[3].
Personal Protective Equipment (PPE): Double-gloving with nitrile or neoprene gloves is mandatory. Causality: Aldehydes can rapidly permeate standard latex; nitrile provides a robust, impermeable barrier against dermal absorption, neutralizing H312 risks[3].
Storage & Stability: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: Like most electron-deficient aldehydes, this compound is highly susceptible to autoxidation, converting to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen. Inert storage ensures the preservation of the electrophilic center for downstream coupling.
Fig 1: Standard safety workflow and hazard mitigation for 5-methylisoxazole-4-carbaldehyde.
Synthetic Utility & Drug Development Applications
The isoxazole ring is a highly valued pharmacophore in medicinal chemistry. It frequently serves as a bioisostere for amides or esters, improving metabolic stability while maintaining critical hydrogen-bond acceptor interactions. 5-Methylisoxazole-4-carbaldehyde acts as a potent C4-functionalized electrophile, making it an ideal substrate for multicomponent condensations to generate complex, drug-like scaffolds[4].
Experimental Protocol: Synthesis of Isoxazole-DHPM Hybrids
Dihydropyrimidinone (DHPM) hybrids are critical in the development of novel anti-inflammatory and neurological agents. The following protocol adapts the classic Biginelli multicomponent reaction utilizing 5-methylisoxazole-4-carbaldehyde[4].
Objective: To synthesize bioactive DHPM hybrids via a one-pot, atom-economical condensation.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried 50 mL round-bottom flask, combine 1.0 mmol of 5-methylisoxazole-4-carbaldehyde, 1.2 mmol of ethyl acetoacetate, and 1.5 mmol of urea[4].
Self-Validation Check: Ensure the aldehyde is fully dissolved. Incomplete dissolution or a gummy residue indicates polymerized or oxidized starting material, which will severely depress the reaction yield.
Solvent and Catalyst Addition: Add 10 mL of absolute ethanol as the solvent, followed by a catalytic amount of concentrated HCl (or a Lewis acid such as CuCl₂)[4].
Causality: Ethanol is selected because its protic nature stabilizes the transient iminium intermediate formed between the aldehyde and urea. The acid catalyst is critical to protonate the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the C4 carbon and accelerating nucleophilic attack.
Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.
Self-Validation Check: The disappearance of the UV-active aldehyde spot and the emergence of a distinct, lower-Rf product spot confirms the successful cyclization and dehydration of the DHPM core.
Workup and Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice. Filter the resulting precipitate under a vacuum and wash with cold water and minimal cold ethanol.
Causality: The sudden drop in temperature and the shift to a highly polar aqueous environment force the hydrophobic DHPM hybrid out of solution. This thermodynamic crash allows for high-purity isolation via simple filtration, bypassing the need for labor-intensive column chromatography.
Advanced Synthesis Protocols for 5-Methylisoxazole-4-carbaldehyde Derivatives
Introduction & Strategic Rationale The 5-methylisoxazole-4-carbaldehyde scaffold is a privileged building block in medicinal chemistry, materials science, and agrochemical development. It serves as a critical synthetic p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The 5-methylisoxazole-4-carbaldehyde scaffold is a privileged building block in medicinal chemistry, materials science, and agrochemical development. It serves as a critical synthetic precursor for disease-modifying antirheumatic drugs (DMARDs) like leflunomide, its active metabolite teriflunomide, and various AMPA receptor modulators [2]. The formyl group at the C4 position provides a highly versatile handle for downstream functionalization, enabling reductive aminations, Wittig olefinations, and Knoevenagel condensations to build complex molecular architectures.
As an application scientist, selecting the appropriate synthetic route is paramount for maximizing yield, ensuring regioselectivity, and maintaining scalability. The isoxazole ring is an electron-rich heteroaromatic system where the oxygen atom and the C5-methyl group synergistically direct electrophilic attack to the C4 position. Depending on the substitution pattern required, two primary field-proven strategies are employed:
Direct Electrophilic Formylation (Vilsmeier-Haack Approach): Ideal for 3-substituted-5-methylisoxazoles (e.g., 3-aryl derivatives). The C4 position is highly activated, allowing for direct formylation using a chloromethyleneiminium ion[3, 5].
De Novo Cycloaddition and Redox Manipulation: Required when starting with acyclic precursors to build an unsubstituted C3 core, or when direct formylation is sterically hindered. This involves the strict regiocontrolled cyclization of an enol ether with hydroxylamine, followed by controlled cryogenic reduction [4].
Mechanistic Workflows & Visualizations
Strategy A: Vilsmeier-Haack Formylation
The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The 5-methyl group donates electron density into the ring, making the C4 carbon the most nucleophilic site for electrophilic attack.
Figure 1: Vilsmeier-Haack formylation workflow at the C4 position of 5-methylisoxazoles.
Strategy B: De Novo Synthesis via Cyclization
For derivatives requiring an unsubstituted C3 position, the isoxazole ring is built from ethyl acetoacetate. Cyclization yields an ester, which is subsequently reduced.
Figure 2: De novo synthesis of 5-methylisoxazole-4-carbaldehyde via cyclization.
Experimental Protocols
Protocol 1: Direct Vilsmeier-Haack Formylation of 3-Aryl-5-methylisoxazoles
This protocol is optimized for 3-(4-chlorophenyl)-5-methylisoxazole and similar derivatives [1].
Causality & Expert Insight: The dropwise addition of POCl₃ to DMF at 0 °C is critical. The formation of the chloromethyleneiminium ion is highly exothermic; a lack of thermal control can lead to the degradation of DMF into dimethylamine, which acts as a competing nucleophile. Quenching with ice-water and sodium acetate serves a dual purpose: it safely neutralizes excess POCl₃ and buffers the solution to gently hydrolyze the stable iminium intermediate into the target aldehyde without cleaving the sensitive N-O bond of the isoxazole.
Step-by-Step Methodology:
Reagent Preparation: Flame-dry a 100 mL round-bottom flask purged with inert gas (N₂ or Ar). Add anhydrous DMF (5.0 equiv, ~15 mL) and cool the flask to 0 °C using an ice-water bath.
Activation: Slowly add POCl₃ (3.0 equiv, ~11.2 mmol) dropwise over 15 minutes via a syringe. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent (solution will turn pale yellow).
Substrate Addition: Dissolve the starting 3-(4-chlorophenyl)-5-methylisoxazole (1.0 equiv, 4.0 mmol) in a minimal amount of anhydrous DMF (2 mL) and add it dropwise to the activated complex.
Reaction Execution: Remove the ice bath and heat the reaction mixture to 85 °C for 3–4 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1).
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice (50 g). Add saturated aqueous sodium acetate (NaOAc) until the pH reaches ~6.0. Stir vigorously for 1 hour to fully hydrolyze the iminium salt.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 3-(4-chlorophenyl)-5-methylisoxazole-4-carbaldehyde.
Protocol 2: De Novo Synthesis via Isoxazole-4-carboxylate Reduction
This protocol is utilized when building the 5-methylisoxazole core from acyclic precursors [4].
Causality & Expert Insight: The use of Diisobutylaluminum hydride (DIBAL-H) at -78 °C is a self-validating choice for partial reduction. At cryogenic temperatures, DIBAL-H reduces the ester to a stable aluminum acetal intermediate. This tetrahedral intermediate cannot collapse to expel the alkoxide leaving group until the reaction is quenched with an aqueous protic source during workup. This strictly prevents the newly formed aldehyde from undergoing a second reduction to the primary alcohol.
Step-by-Step Methodology:
Condensation: In a flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equiv), triethyl orthoformate (1.2 equiv), and acetic anhydride (1.5 equiv). Heat to 100 °C for 4 hours to form ethyl ethoxymethyleneacetoacetate. Remove volatiles under vacuum.
Cyclization: Dissolve the crude intermediate in ethanol and cool to 0 °C. Add hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.1 equiv) dissolved in water. Stir at room temperature for 12 hours. Extract with dichloromethane (DCM) to isolate ethyl 5-methylisoxazole-4-carboxylate.
Cryogenic Reduction: Dissolve the ester (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.
DIBAL-H Addition: Add DIBAL-H (1.0 M in DCM, 1.1 equiv, 5.5 mL) dropwise down the side of the flask over 20 minutes. Stir at -78 °C for 2 hours.
Quenching: Quench the reaction at -78 °C by adding methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 20 mL).
Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the two phases separate clearly (breaking the aluminum emulsion). Extract with DCM, dry over MgSO₄, and concentrate to yield 5-methylisoxazole-4-carbaldehyde.
Quantitative Data Summary
The following table summarizes the reaction parameters, typical yields, and key analytical markers for various 5-methylisoxazole-4-carbaldehyde derivatives synthesized using the protocols above.
Unique Structure−Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1
Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5 ... - PubMed. nih.gov. 2
Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors - PubMed. nih.gov. 3
WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. google.com. 4
Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds - ACS Publications. acs.org. 5
Application Note: 5-Methylisoxazole-4-carbaldehyde as a Privileged Hub in Drug Discovery
Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. 5-Methylisoxazole-4-car...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. 5-Methylisoxazole-4-carbaldehyde has emerged as a critical building block in this domain[1]. By combining the metabolic stability and unique hydrogen-bonding profile of the isoxazole ring with the high reactivity of a C4-aldehyde handle, this intermediate serves as a central hub for synthesizing diverse libraries of bioactive molecules, ranging from kinase inhibitors to AMPA receptor modulators[2].
This application note details the mechanistic rationale behind its synthesis, provides a self-validating protocol for its preparation via Vilsmeier-Haack formylation, and outlines its downstream utility in drug discovery workflows.
Mechanistic Rationale: The Isoxazole Scaffold
Isoxazoles act as powerful bioisosteres for phenyl rings, amides, and esters. They exhibit improved aqueous solubility and metabolic stability while providing distinct hydrogen bond acceptor vectors via their adjacent nitrogen and oxygen atoms.
When functionalized as 5-methylisoxazole-4-carbaldehyde, the scaffold becomes a highly reactive electrophilic hub[1]. The aldehyde group at the C4 position is perfectly positioned for steric shielding by the C5-methyl group. This steric environment modulates its reactivity, preventing unwanted side reactions during complex multi-step syntheses while remaining highly accessible for targeted reductive aminations, Suzuki couplings, or condensations[3].
Synthetic Strategy: Regioselective Formylation
The most robust method for installing the formyl group at the C4 position of a pre-formed 5-methylisoxazole ring is the Vilsmeier-Haack reaction[4].
Causality of Regioselectivity: The isoxazole ring is generally electron-deficient and resistant to electrophilic aromatic substitution. However, the electron-donating inductive effect (+I) and hyperconjugation of the C5-methyl group specifically enhance the nucleophilicity of the C4 carbon[4]. When exposed to the highly electrophilic chloroiminium ion (the Vilsmeier reagent, generated in situ from POCl₃ and DMF), the attack occurs exclusively at C4, avoiding the deactivated C3 position[5].
Fig 1: Mechanism of Vilsmeier-Haack formylation at the C4 position of 5-methylisoxazole.
Standardized Protocol: Self-Validating Synthesis
This protocol outlines a self-validating workflow for the formylation of 3-(4-chlorophenyl)-5-methylisoxazole to yield 3-(4-chlorophenyl)-5-methylisoxazole-4-carbaldehyde.
Materials:
3-(4-chlorophenyl)-5-methylisoxazole (1.0 eq)
Phosphorus oxychloride (POCl₃) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (Solvent and reagent, 10.0 eq)
Step-by-Step Methodology:
Vilsmeier Reagent Generation: Cool anhydrous DMF to 0 °C under an inert argon atmosphere. Dropwise add POCl₃ over 15 minutes.
Causality: The reaction between DMF and POCl₃ is highly exothermic. Cooling prevents the thermal degradation of the unstable chloroiminium intermediate and suppresses the formation of dimethylamine byproducts.
Substrate Addition: Stir the complex for 30 minutes at 0 °C, then add 3-(4-chlorophenyl)-5-methylisoxazole portion-wise.
Validation Check: The solution should transition from colorless to a pale yellow/orange tint, indicating the formation of the Wheland intermediate.
Electrophilic Aromatic Substitution: Gradually heat the reaction mixture to 90–100 °C and maintain for 4–6 hours.
Causality: Despite the C5-methyl activation, the isoxazole core remains relatively deactivated compared to standard benzenoid systems. Elevated thermal energy is mandatory to overcome the activation barrier for the electrophilic attack and subsequent deprotonation.
Hydrolysis and Precipitation: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice. Neutralize cautiously with saturated aqueous sodium acetate (NaOAc) until pH 7 is reached.
Causality: The ice-water quench serves a dual purpose: it safely hydrolyzes the unreacted POCl₃ and converts the C4-iminium intermediate into the final aldehyde. Neutralization decreases the solubility of the organic product in the aqueous phase, driving precipitation.
Isolation and Validation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Validation Check: TLC (Hexane:EtOAc 7:3) should show a single spot with a lower Rf than the starting material. ¹H NMR will display a characteristic sharp singlet aldehyde peak around δ 10.0–10.2 ppm.
Quantitative Optimization Data
The table below summarizes the causality of reaction conditions on the yield and purity of the isolated aldehyde. Thermal driving force and an excess of the Vilsmeier reagent are critical for overcoming the heterocycle's inherent electron deficiency.
Parameter
Temperature (°C)
POCl₃ Equivalents
Reaction Time (h)
Yield (%)
Purity (HPLC %)
Mechanistic Outcome
Condition A
25
1.5
12
< 20
85
Insufficient thermal energy for C4 attack.
Condition B
60
2.0
8
45
90
Incomplete conversion; unreacted starting material remains.
Condition C
90–100
3.0
4
> 85
> 98
Optimal: Complete electrophilic substitution and iminium formation.
Downstream Functionalization Pathways
The aldehyde moiety serves as a versatile anchor in medicinal chemistry, allowing for rapid diversification into various therapeutic classes.
AMPA Receptor Modulators: Knoevenagel condensation of the aldehyde with active methylene compounds yields conjugated systems that act as potent anti-epileptic agents targeting the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor[2].
Kinase Inhibitors & Peptidomimetics: Reductive amination with various anilines or aliphatic amines generates flexible linker systems crucial for binding within the ATP-binding pockets of kinases, or for incorporation into α/β-hybrid peptides[3].
Fig 2: Divergent functionalization of the 4-carbaldehyde hub in medicinal chemistry.
References
Tyagi, S., et al. (2024). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA receptors. Chemical Biology & Drug Design. DOI:[Link]
Kumar, A., et al. (2015). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC/NIH. Available at: [Link]
reductive amination of 5-methylisoxazole-4-carbaldehyde with primary amines
Application Note: Selective Reductive Amination of 5-Methylisoxazole-4-carbaldehyde with Primary Amines Executive Summary 5-Methylisoxazole-4-carbaldehyde is a highly versatile, electron-deficient heteroaromatic building...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Selective Reductive Amination of 5-Methylisoxazole-4-carbaldehyde with Primary Amines
Executive Summary
5-Methylisoxazole-4-carbaldehyde is a highly versatile, electron-deficient heteroaromatic building block utilized extensively in the synthesis of bioactive molecules, including anti-inflammatory and neurological drug candidates 1[1]. The functionalization of this scaffold via reductive amination with primary amines yields valuable secondary amines. However, the inherent sensitivity of the isoxazole N-O bond to strong reducing conditions necessitates a highly selective and mild protocol. This application note details an optimized, self-validating methodology using Sodium Triacetoxyborohydride (NaBH(OAc)₃) to achieve high-yielding C-N bond formation while preserving the structural integrity of the heteroaromatic core.
Mechanistic Rationale & Causality
The reductive amination of an aldehyde with a primary amine proceeds via a two-step sequence: condensation to form an intermediate imine, followed by hydride reduction to the secondary amine.
Aldehyde Electrophilicity: The isoxazole ring exerts a strong electron-withdrawing effect, making the C4-carbaldehyde highly electrophilic. This accelerates the initial nucleophilic attack by the primary amine but also makes the aldehyde susceptible to premature reduction if the wrong reagent is chosen.
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the gold standard for this transformation . Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes directly to primary alcohols, STAB is sterically hindered and electron-deficient due to its three acetoxy groups. It selectively reduces protonated imines (iminium ions) at pH ~4–5 without reducing the unreacted aldehyde or cleaving the fragile N-O bond of the isoxazole ring . Furthermore, it avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN) 2[2].
Role of Acetic Acid (AcOH): The addition of 1.0 equivalent of AcOH serves a dual causality. First, it catalyzes imine formation by protonating the aldehyde oxygen, making the carbonyl carbon more electrophilic. Second, it protonates the resulting imine, lowering its LUMO energy and activating it toward hydride transfer from STAB .
Experimental Workflow
Step-by-step workflow for the reductive amination of 5-methylisoxazole-4-carbaldehyde.
Self-Validating Experimental Protocol
Self-Validation Principle: This protocol deliberately separates the imine formation and reduction steps (a "direct-but-delayed" approach). This allows for analytical confirmation of the intermediate, ensuring the reducing agent is not wasted on unreacted starting materials and preventing the direct reduction of the aldehyde to an alcohol.
Materials:
5-Methylisoxazole-4-carbaldehyde (1.0 eq)
Primary Amine (1.05 eq)
Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.4 eq)
Glacial Acetic Acid, AcOH (1.0 eq)
1,2-Dichloroethane (DCE), anhydrous
Step-by-Step Procedure:
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 5-methylisoxazole-4-carbaldehyde (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.
Amine Addition: Add the primary amine (1.05 eq) dropwise at room temperature (20–25 °C).
Acidification: Add glacial acetic acid (1.0 eq) to the stirring mixture.
Causality: DCE is preferred over protic solvents like methanol, which can prematurely react with STAB. The AcOH adjusts the apparent pH to 4–5, the optimal window for imine formation without degrading the reagents .
In-Process Control (IPC) 1: Stir for 30–60 minutes. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Check: Confirm the disappearance of the aldehyde peak and the appearance of the imine mass[M + amine - H₂O]. Do not proceed until conversion is >90%.
Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.4 eq) portion-wise over 5 minutes.
Causality: Portion-wise addition prevents sudden temperature spikes (exotherms) which could lead to off-target reactions or isoxazole ring degradation.
Reaction Monitoring: Stir the suspension at room temperature for 2 to 12 hours.
In-Process Control (IPC) 2: Analyze via LC-MS.
Validation Check: The imine peak must be completely replaced by the secondary amine product mass [M + H]⁺.
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes.
Causality: NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB, liberating CO₂ gas (necessitating slow addition to prevent bumping).
Extraction: Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate to DCM/MeOH gradient) to afford the pure secondary amine.
Quantitative Data & Condition Optimization
The following table summarizes the optimization of reaction parameters for the reductive amination of 5-methylisoxazole-4-carbaldehyde with a standard primary aliphatic amine.
Solvent
Additive
Reducing Agent (eq)
Temp (°C)
Time (h)
Conversion (%)
Impurity Profile
DCE
None
NaBH(OAc)₃ (1.4)
25
12
65
High unreacted starting material
DCE
AcOH (1.0 eq)
NaBH(OAc)₃ (1.4)
25
4
>95
Clean, trace dialkylation
THF
AcOH (1.0 eq)
NaBH(OAc)₃ (1.4)
25
6
88
Clean
MeOH
None
NaBH₄ (1.5)
0 to 25
2
40
High primary alcohol (aldehyde reduction)
DCE
AcOH (1.0 eq)
NaBH₃CN (1.4)
25
5
92
Toxic HCN off-gassing risk
Data Interpretation: The combination of DCE and AcOH with STAB provides the optimal balance of reaction kinetics and selectivity. Using NaBH₄ in MeOH leads to competitive direct reduction of the highly electrophilic 5-methylisoxazole-4-carbaldehyde to the corresponding primary alcohol, drastically reducing the yield of the desired secondary amine.
Troubleshooting & Structural Integrity
Over-alkylation (Tertiary Amine Formation): While reductive amination with primary amines can sometimes lead to tertiary amines, the steric bulk of the 5-methylisoxazole core combined with the precise 1.05 eq stoichiometry of the primary amine naturally suppresses this side reaction 2[2].
Amine Salt Starting Materials: If the primary amine is supplied as a hydrochloride salt, add 1.0 eq of a hindered base like N,N-Diisopropylethylamine (DIPEA) to liberate the free base prior to adding the AcOH.
Isoxazole Ring Cleavage: If LC-MS indicates fragments with +2 Da or +4 Da beyond the expected product mass, the N-O bond of the isoxazole is likely undergoing unintended reduction. To mitigate this, ensure the reaction temperature does not exceed 25 °C and strictly avoid stronger reducing agents (e.g., LiAlH₄, or Pd/C-catalyzed hydrogenation).
Comprehensive Application Note: Protocols for Handling, Storage, and Synthetic Integration of 5-Methylisoxazole-4-carbaldehyde
Executive Summary 5-Methylisoxazole-4-carbaldehyde (CAS: 475152-48-8) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Featuring a unique isox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methylisoxazole-4-carbaldehyde (CAS: 475152-48-8) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Featuring a unique isoxazole ring that imparts distinct electronic properties, this compound is a critical intermediate in the synthesis of complex bioactive molecules, including anti-inflammatory agents and Farnesoid X Receptor (FXR) agonists[2]. Because of its reactive aldehyde functional group and specific toxicological profile, researchers must employ rigorous handling and storage protocols to maintain its chemical integrity and ensure laboratory safety.
This application note provides a self-validating, causality-driven guide to the physicochemical properties, hazard mitigation, and experimental integration of 5-methylisoxazole-4-carbaldehyde.
Physicochemical Properties & Reactivity Profile
Understanding the baseline properties of 5-methylisoxazole-4-carbaldehyde is the first step in designing a reliable synthetic workflow. The table below summarizes its core physical and safety data[3],[4].
Handling this compound requires stringent safety protocols dictated by its GHS classifications[4]. As an Acute Toxicity Category 4 substance (H302 + H312 + H332), it is harmful via oral, dermal, and inhalation routes. Furthermore, it presents a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk, primarily causing respiratory irritation and potential central nervous system depression (H336).
Causality-Driven Handling Rules:
Ventilation (Fume Hood): Always manipulate the neat compound within a certified chemical fume hood. Rationale: The compound's volatility can lead to the accumulation of toxic vapors; active extraction mitigates the H332 (inhalation) and H336 (respiratory irritation) risks.
Personal Protective Equipment (PPE): Nitrile gloves (preferably double-gloved), tightly sealed safety goggles, and a flame-resistant lab coat are mandatory. Rationale: Prevents dermal absorption (H312) and protects against severe eye irritation (H319).
Storage Protocols & Stability Maintenance
Aldehydes are inherently susceptible to autoxidation when exposed to atmospheric oxygen, gradually converting into their corresponding carboxylic acids (e.g., 5-methylisoxazole-4-carboxylic acid).
Causality-Driven Storage Rules:
Temperature Control (2-8°C): Store the compound refrigerated. Rationale: Lower temperatures reduce the kinetic energy available for oxidative degradation and unwanted polymerization reactions.
Inert Atmosphere (Argon/Nitrogen): Maintain the headspace of the storage vial under an inert gas. Rationale: Displacing oxygen and moisture prevents both autoxidation and the nucleophilic addition of water, which can form unstable hydrates.
Thermal Equilibration: Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes. Rationale: Opening a cold vial exposes it to ambient air, causing atmospheric moisture to condense directly onto the chemical, rapidly accelerating degradation.
Experimental Protocols
Protocol 1: Reconstitution and Handling for Organic Synthesis
To ensure high yields in downstream applications, the compound must be prepared without introducing moisture.
Equilibration: Remove the sealed vial of 5-methylisoxazole-4-carbaldehyde from 2-8°C storage. Place it in a desiccator for 30 minutes to reach ambient temperature.
Inert Purging: Transfer the vial to a fume hood. Using a Schlenk line or a balloon, purge the headspace with Argon before and after withdrawing the required mass.
Dissolution: Dissolve the compound in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) immediately prior to use.
Expert Insight: Aprotic solvents are chosen to prevent unwanted side reactions, such as acetal formation, which readily occur if alcoholic solvents are used under slightly acidic conditions.
Protocol 2: Reductive Amination Workflow
This protocol details the coupling of 5-methylisoxazole-4-carbaldehyde with a primary or secondary amine to form a functionalized biaryl amine—a foundational step in synthesizing complex pharmaceuticals like FXR agonists[2].
Imine Formation: In an oven-dried round-bottom flask under an Argon atmosphere, combine 1.0 equivalent of 5-methylisoxazole-4-carbaldehyde and 1.1 equivalents of the target amine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Catalysis: Add a catalytic amount of glacial acetic acid (0.1–0.2 eq).
Expert Insight: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine/iminium ion formation without fully protonating the amine nucleophile (which would render it unreactive).
Reduction: After stirring for 1–2 hours at room temperature, add 1.5 equivalents of Sodium triacetoxyborohydride (STAB, NaBH(OAc)
3
) in small portions.
Expert Insight: STAB is specifically chosen over Sodium borohydride (NaBH
4
) because it is a milder reducing agent. It selectively reduces the intermediate imine/iminium species without prematurely reducing the unreacted aldehyde starting material into an alcohol.
Quenching & Workup: Stir the reaction mixture for an additional 12 hours. Quench the reaction by slowly adding saturated aqueous NaHCO
3
.
Expert Insight: The bicarbonate neutralizes the acetic acid and safely decomposes any excess STAB. The cessation of gas (H
2
) evolution serves as a self-validating visual cue that the quenching is complete. Extract with DCM, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Workflow Visualization
The following diagram maps the logical progression from receiving the chemical to its final synthetic application, highlighting the critical environmental controls required at each stage.
Figure 1: End-to-end workflow for the handling, storage, and synthetic application of 5-methylisoxazole-4-carbaldehyde.
Suzuki-Miyaura cross-coupling with 5-methylisoxazole-4-carbaldehyde
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Methylisoxazole-4-carbaldehyde Derivatives Executive Summary The isoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Methylisoxazole-4-carbaldehyde Derivatives
Executive Summary
The isoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, analgesics, and complex peptidomimetics[1]. Functionalizing the isoxazole ring via transition-metal-catalyzed cross-coupling allows for rapid, late-stage diversification of drug candidates[2]. This application note details a highly efficient, self-validating protocol for the Suzuki-Miyaura cross-coupling of halogenated 5-methylisoxazole-4-carbaldehyde derivatives (specifically 3-bromo-5-methylisoxazole-4-carbaldehyde) with arylboronic acids. This methodology provides reliable access to highly functionalized building blocks, such as 3-(4-chlorophenyl)-5-methylisoxazole-4-carbaldehyde, which serve as critical precursors for downstream pharmaceutical and agrochemical formulations[1].
Mechanistic Rationale & Substrate Considerations
Performing cross-coupling on a substrate bearing a reactive formyl group (carbaldehyde) at the C4 position presents a distinct chemoselectivity challenge. The strong bases or elevated temperatures typically required for standard cross-coupling can induce unwanted side reactions, such as aldol condensations, Cannizzaro-type disproportionation, or complete degradation of the aldehyde functionality.
To mitigate these risks, this protocol is engineered around a mild catalytic system utilizing Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and Sodium Carbonate (Na2CO3) in a biphasic 1,4-Dioxane/Water solvent mixture[3].
Causality of Catalyst Choice: Pd(PPh3)4 provides a stable, electron-rich Pd(0) center that readily undergoes oxidative addition into the C-Br bond of the isoxazole at moderate temperatures (80°C), bypassing the need for aggressive heating.
Causality of Solvent and Base: The biphasic Dioxane/H2O system ensures the solubility of both the organic substrates and the inorganic base. Water is mechanistically critical; it facilitates the activation of the boronic acid by forming a reactive boronate complex. This allows the transmetalation step to proceed smoothly without requiring harsh, anhydrous alkoxide bases that would otherwise attack the sensitive aldehyde group.
Catalytic cycle of Suzuki-Miyaura coupling on a bromo-isoxazole core.
Reaction Optimization Data
To establish the most robust conditions for preserving the aldehyde functionality while maximizing cross-coupling efficiency, various parameters were evaluated. The quantitative data below demonstrates the superiority of the Pd(PPh3)4 / Na2CO3 system.
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Experimental Observation
1
Pd(PPh3)4
Na2CO3
Dioxane / H2O
80
88
Clean conversion, minimal side products
2
Pd(dppf)Cl2
K2CO3
Toluene / H2O
90
75
Trace aldehyde degradation observed
3
Pd(OAc)2 / SPhos
Cs2CO3
THF / H2O
70
62
Incomplete conversion, starting material remains
4
Pd(PPh3)4
Et3N
DMF
100
41
Significant decomposition of the isoxazole core
Step-by-Step Experimental Protocol
Target: Synthesis of 3-(4-chlorophenyl)-5-methylisoxazole-4-carbaldehyde[2].
Self-Validating System: This protocol incorporates visual and analytical checkpoints to guarantee reaction success at each stage and prevent downstream failures.
Preparation of Base Solution: Dissolve the Na2CO3 in 5 mL of deionized water.
Checkpoint: Ensure complete dissolution to prevent localized high concentrations of solid base, which can trigger aldehyde disproportionation.
Substrate Loading: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methylisoxazole-4-carbaldehyde and 4-chlorophenylboronic acid. Dissolve the mixture in 20 mL of 1,4-Dioxane.
Degassing (Critical Step): Sparge the solution with Argon gas for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and to suppress oxidative homocoupling of the boronic acid.
Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon. Follow immediately by adding the aqueous Na2CO3 solution.
Heating & Monitoring: Attach a reflux condenser and heat the biphasic mixture to 80°C in a pre-heated oil bath.
Visual Validation: The mixture will transition from a pale yellow suspension to a homogeneous dark brown/amber solution within 30 minutes, indicating the active Pd(0) species has entered the catalytic cycle.
Analytical Validation: After 4 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting bromo-isoxazole (lower Rf) should be completely consumed, replaced by a new, strongly UV-active spot (higher Rf) corresponding to the cross-coupled product.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL). Separate the layers in a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: 5% to 20% EtOAc in Hexanes) to afford 3-(4-chlorophenyl)-5-methylisoxazole-4-carbaldehyde as a crystalline solid[1].
Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting & Quality Control
Issue: Incomplete conversion / Stalled reaction.
Cause: Catalyst deactivation via oxygen ingress or poor boronic acid quality (formation of inactive boroxines).
Solution: Ensure rigorous degassing. If boroxines are suspected, slightly increase the water content in the solvent mixture to hydrolyze the trimer back to the active boronic acid monomer.
Issue: Formation of a black precipitate (Palladium black).
Cause: Catalyst decomposition due to excessive heat or lack of stabilizing ligands.
Solution: Do not exceed 85°C. Ensure the Pd(PPh3)4 catalyst is stored under inert gas and the phosphine ligands have not oxidized prior to use.
Issue: Aldehyde degradation products observed on LC-MS.
Cause: The base is too strong, or the reaction time is unnecessarily prolonged.
Solution: Strictly adhere to Na2CO3 (avoid NaOH or KOtBu). Quench the reaction immediately upon completion as indicated by TLC.
Technical Support Center: Troubleshooting Oxidation Degradation of 5-Methylisoxazole-4-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter downstream synthetic failures—particularly in coupling reactions and heterocyclic condensations—that trace back to the si...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter downstream synthetic failures—particularly in coupling reactions and heterocyclic condensations—that trace back to the silent degradation of sensitive aldehyde building blocks.
5-Methylisoxazole-4-carbaldehyde is a highly valuable intermediate, but it is notoriously prone to autoxidation. This guide is designed to help researchers and drug development professionals understand the mechanistic causality of this degradation, quantitatively track it, implement field-proven storage protocols, and chemically remediate compromised batches.
FAQ 1: Mechanism & Identification
Q: Why is my 5-methylisoxazole-4-carbaldehyde degrading during storage, and what is the exact degradation product?
A: Your compound is undergoing aerobic autoxidation, a common vulnerability for the aldehyde moiety[1]. The primary degradation product is 5-methylisoxazole-4-carboxylic acid [2].
This degradation does not happen spontaneously; it is a radical chain reaction driven by specific environmental triggers. The causality of the mechanism is as follows:
Initiation: Trace transition metals (often from stainless steel spatulas) or UV light abstract a hydrogen atom from the formyl group, generating a highly reactive acyl radical.
Propagation: This acyl radical reacts rapidly with dissolved molecular oxygen (
O2
) to form an acylperoxy radical.
Chain Transfer & Peracid Formation: The acylperoxy radical abstracts a hydrogen from a fresh aldehyde molecule, creating a peracid intermediate and generating a new acyl radical to continue the chain[3].
Termination (Baeyer-Villiger-like oxidation): The highly oxidizing peracid reacts with another molecule of unreacted 5-methylisoxazole-4-carbaldehyde, yielding two equivalents of 5-methylisoxazole-4-carboxylic acid[3].
Radical chain autoxidation mechanism of 5-methylisoxazole-4-carbaldehyde to its carboxylic acid.
FAQ 2: Quantification & Analytics
Q: How can I quantitatively monitor the extent of oxidation in my batches?
A: Visual inspection is dangerously misleading. Both the pure aldehyde and the carboxylic acid degradation product present as off-white to pale yellow powders. To ensure trustworthiness in your synthetic steps, you must rely on quantitative analytical methods.
Below is a summary of the quantitative degradation rates we observe under various conditions, followed by the analytical markers used to track them.
Table 1: Quantitative Autoxidation Rates (wt% conversion to acid)
Baseline data tracking 5-methylisoxazole-4-carbaldehyde degradation over time.
Storage Condition
Atmosphere
Container Type
1 Month
3 Months
6 Months
25°C (Room Temp)
Air
Clear Glass
4.5%
12.8%
>25.0%
4°C (Fridge)
Air
Amber Glass
1.2%
3.5%
7.1%
4°C (Fridge)
Argon
Amber Glass
<0.1%
0.4%
0.9%
-20°C (Freezer)
Argon
Amber Glass
<0.1%
<0.1%
<0.1%
Table 2: Analytical Markers for Oxidation Monitoring
Methodology 1: Step-by-Step HPLC-UV Protocol for Degradation Quantification
Causality Check: Why use 0.1% Trifluoroacetic acid (TFA)? The carboxylic acid degradation product will streak and exhibit severe tailing on a reverse-phase C18 column if not fully protonated. TFA ensures the acid remains in its neutral state, providing sharp, quantifiable peaks.
Sample Preparation: Dissolve 5.0 mg of the batch in 1.0 mL of HPLC-grade Acetonitrile.
Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile).
Execution: Inject 5 µL onto a C18 column operating at an isocratic 60:40 (A:B) flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
Self-Validation: Run a blank Acetonitrile injection first to ensure no ghost peaks appear at the 2.8 min or 4.2 min marks. Calculate the relative area percent of the 2.8 min peak to determine the exact degree of oxidation.
FAQ 3: Prevention & Handling
Q: What are the proven protocols to prevent autoxidation during long-term storage and handling?
A: Because autoxidation is a radical chain reaction, the most effective prevention strategy is to systematically starve the reaction of its initiators (light, metals) and its primary reactant (oxygen)[4][5].
Tool Selection:Never use stainless steel spatulas. Trace iron and chromium ions effectively catalyze the initiation step of autoxidation. Use only PTFE (Teflon) or ceramic spatulas.
Atmospheric Blanketing: After opening the reagent bottle, purge the headspace with Argon , not Nitrogen. Causality: Argon is heavier than air and forms a dense, protective blanket directly over the solid powder. Nitrogen is lighter and easily displaced by ambient oxygen when the bottle is capped.
Thermal & Photic Protection: Transfer the material to an amber glass vial (to block UV initiation) and store it at -20°C.
Self-Validating Storage System (The "Sentinel" Method): Aliquot 50 mg of the fresh batch into a separate, identical "sentinel" vial. When you need to check the integrity of the batch after 6 months, test the sentinel vial via HPLC. This prevents unnecessary atmospheric exposure to your primary bulk stock.
FAQ 4: Remediation & Purification
Q: Can I purify a degraded batch of 5-methylisoxazole-4-carbaldehyde, or is it lost?
A: You do not need to discard the batch. Because the degradation product is a carboxylic acid, its chemical properties differ vastly from the neutral aldehyde. We utilize the Sodium Bisulfite Addition method.
Causality: Sodium bisulfite (
NaHSO3
) reacts specifically with the unhindered electrophilic carbonyl carbon of the aldehyde to form an
α
-hydroxy sulfonate salt (bisulfite adduct). This salt is highly polar and partitions entirely into the aqueous phase. The carboxylic acid impurity remains in the organic phase. By separating the phases, we chemically filter out the acid.
Step-by-step bisulfite purification workflow to isolate the aldehyde from acid impurities.
Dissolution: Dissolve 1.0 g of the oxidized batch in 20 mL of Diethyl Ether (
Et2O
). Validation: Complete dissolution confirms the absence of highly cross-linked polymeric degradation products.
Adduct Formation: Add 20 mL of saturated aqueous Sodium Bisulfite (
NaHSO3
) solution. Stir vigorously for 2 hours at room temperature. Validation: The formation of a dense white precipitate or a thick aqueous layer indicates successful adduct formation.
Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing your trapped aldehyde) into a clean Erlenmeyer flask. Discard the upper ether layer (which contains the carboxylic acid impurity). Wash the aqueous layer once more with 10 mL of fresh ether to ensure all acid is removed.
Regeneration: Cool the aqueous layer in an ice bath. Slowly add 10% aqueous Sodium Carbonate (
Na2CO3
) until the pH reaches 8-9. Validation: Bubbling (
CO2
evolution) will occur and eventually cease, indicating complete neutralization and breakdown of the bisulfite adduct back into the free aldehyde.
Extraction & Recovery: Extract the regenerated aldehyde with fresh Diethyl Ether (3 x 15 mL). Combine the organic layers, dry over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the pure 5-methylisoxazole-4-carbaldehyde.
References
ACS Publications - Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal
URL: [Link]
IntechOpen - Autoxidation of Fuels During Storage
URL:[Link]
Technical Support Center: 5-Methylisoxazole-4-carbaldehyde Condensation Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation and complex mixtures when attempting standard condensations (such as Knoevenagel o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation and complex mixtures when attempting standard condensations (such as Knoevenagel or Aldol reactions) with 5-methylisoxazole-4-carbaldehyde.
The core issue almost always stems from a misunderstanding of the heterocycle's inherent base sensitivity. This guide bypasses generic protocols to provide you with the mechanistic causality behind these side reactions, alongside a self-validating troubleshooting workflow to ensure high-yield, reproducible condensations.
Mechanistic Insights: The Causality of Side Reactions
To successfully react 5-methylisoxazole-4-carbaldehyde, you must first understand why it fails. The isoxazole ring is defined by a weak, labile N–O bond. Because the C3 position of 5-methylisoxazole-4-carbaldehyde is unsubstituted (it holds a simple hydrogen atom), this C3-proton is highly susceptible to base-catalyzed deprotonation[1].
When exposed to unbuffered or strong bases, the base abstracts the C3-proton, triggering an irreversible cascade: the N–O bond cleaves, and the ring undergoes scission to form an
α
-cyano enolate (or cyano-ketone) byproduct[1]. This completely destroys your starting material. Interestingly, this exact C3-deprotonation and fragmentation mechanism is the biological pathway responsible for the in vivo metabolic activation of the anti-inflammatory drug leflunomide into its active cyanoenol metabolite[2].
Reaction pathway logic: Base selection dictates isoxazole stability vs. ring scission.
Troubleshooting & FAQs
Q1: Why does my reaction mixture turn dark and yield a complex baseline streak on TLC instead of the expected Knoevenagel product?A: You are likely using a base that is too strong (e.g., NaOH, KOH, or unbuffered alkoxides). As detailed above, strong bases deprotonate the C3 position, causing the isoxazole ring to fragment into highly polar cyano-ketone degradation products[1]. These byproducts often polymerize or decompose further under heat, resulting in a dark mixture and a heavy baseline streak on your TLC plate.
Q2: How can I drive the condensation forward without triggering ring opening, self-condensation, or Cannizzaro reactions?A: The key is precise basicity control. You must use a base strong enough to deprotonate your active methylene compound (e.g., ethyl cyanoacetate or malononitrile) but weak enough to leave the isoxazole C3-proton intact. We highly recommend using a buffered catalyst system—specifically piperidine combined with glacial acetic acid[3]. This forms piperidinium acetate in situ, maintaining a mildly basic environment that perfectly facilitates the Knoevenagel condensation while completely suppressing ring scission.
Q3: What is the best way to verify that my starting material hasn't degraded during the reaction?A: Implement TLC co-spotting as a self-validating check. Spot your crude reaction mixture, the pure aldehyde starting material, and a co-spot of both on the same plate. If the aldehyde spot disappears and is replaced by a clean, less-polar product spot, the condensation is successful. If the aldehyde disappears but no distinct product spot forms (only a baseline streak), ring-scission has occurred[3].
Quantitative Data: Catalyst Selection Matrix
The following table summarizes the impact of catalyst selection on the reaction pathway and overall yield when reacting 5-methylisoxazole-4-carbaldehyde with an active methylene compound.
Objective: High-yield condensation of 5-methylisoxazole-4-carbaldehyde with ethyl cyanoacetate without heterocycle degradation.
Step 1: Reaction Setup & Dissolution
In a clean, dry round-bottom flask, dissolve 5-methylisoxazole-4-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.05 eq) in absolute ethanol to achieve a 0.5 M concentration.
Causality: Absolute ethanol ensures complete solubility of the starting materials at reflux while acting as a poor solvent for the final product at low temperatures, facilitating easy crystallization[3].
Step 2: Buffered Catalyst Addition & pH Validation
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the stirring mixture.
Self-Validation Check: Spot the mixture onto wet pH indicator paper. The pH should read approximately 8. If the pH exceeds 9, add dropwise acetic acid until corrected.
Causality: The piperidinium acetate buffer provides the exact basicity required to enolize the ethyl cyanoacetate without deprotonating the highly sensitive C3-position of the isoxazole ring[1].
Step 3: Thermal Activation & Reaction Monitoring
Equip the flask with a reflux condenser and heat to 70–80°C.
Self-Validation Check (TLC Co-spotting): After 2 hours, run a TLC plate (e.g., 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the aldehyde spot is completely consumed.
Step 4: Crystallization and Isolation
Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to induce crystallization. Filter the precipitate and wash with ice-cold ethanol to yield the pure condensation product.
Self-validating experimental workflow for Knoevenagel condensation.
References
Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726
Source: PubMed / Drug Metabolism and Disposition
URL: [Link]
reducing impurities in commercial 5-methylisoxazole-4-carbaldehyde batches
Technical Support Center: Troubleshooting and Purification of 5-Methylisoxazole-4-carbaldehyde Overview 5-Methylisoxazole-4-carbaldehyde is a critical building block in pharmaceutical research and agrochemical developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting and Purification of 5-Methylisoxazole-4-carbaldehyde
Overview
5-Methylisoxazole-4-carbaldehyde is a critical building block in pharmaceutical research and agrochemical development. However, commercial batches frequently suffer from contamination due to incomplete Vilsmeier-Haack formylation, over-oxidation during storage, or the presence of regioisomers. This technical support guide provides drug development professionals with field-proven, self-validating protocols to achieve >99% purity without relying on resource-intensive column chromatography.
Impurity Profiling and Analytical Signatures
Before initiating purification, it is crucial to identify the specific contaminants in your batch. The table below summarizes the most common impurities and their analytical signatures to guide your troubleshooting.
Impurity
Likely Origin
Analytical Signature
Removal Strategy
5-Methylisoxazole-4-carboxylic acid
Over-oxidation of the aldehyde during storage or synthesis.
GC-MS: Lower retention time; absence of aldehyde proton (~10 ppm).
Excluded during bisulfite extraction (remains in the organic phase).
Troubleshooting Guide (FAQs)
Q: Why does my commercial batch contain 5-methylisoxazole-4-carboxylic acid, and how do I remove it?A: Aldehydes are highly susceptible to autoxidation upon exposure to air, converting slowly into their corresponding carboxylic acids. Because 5-methylisoxazole-4-carboxylic acid is highly polar, it can interfere with downstream coupling reactions.
Solution: Before attempting complex chromatography, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃). The acid will deprotonate and partition into the aqueous layer, leaving the aldehyde in the organic layer.
Q: My batch is contaminated with unreacted starting materials and non-aldehyde byproducts. How can I selectively isolate the target aldehyde?A: The most robust method for isolating aldehydes from complex mixtures is the formation of a bisulfite adduct (Bertagnini's salt). By reacting the mixture with saturated sodium bisulfite (NaHSO₃), the aldehyde is chemoselectively transformed into a highly polar, charged α-hydroxy sulfonate. This allows the uncharged impurities (like unreacted 5-methylisoxazole) to be washed away in an immiscible organic solvent. The use of Bertagnini's salts acts as a solid surrogate for aldehydes, enhancing stability and streamlining purification [1].
Q: Why is the yield of my bisulfite adduct low during the purification process?A: Low yields typically stem from poor phase mixing. The reaction between an organic aldehyde and aqueous bisulfite is biphasic, meaning the reagents struggle to interact efficiently.
Solution: Introduce a water-miscible co-solvent. Utilizing dimethylformamide (DMF) acts as a bridge solvent, breaking the biphasic barrier and allowing the reaction to occur rapidly (within 30 seconds of shaking) by increasing the contact between the bisulfite ion and the aldehyde [2].
Q: During the regeneration of the aldehyde from the bisulfite adduct, should I use acid or base?A: You must use a base. While bisulfite adduct formation is reversible under both acidic and basic conditions, acidification (e.g., with concentrated HCl) often results in poor recovery yields (~33%). Basification of the aqueous layer with 50% sodium hydroxide (NaOH) efficiently decomposes the adduct, allowing for facile recovery of the aldehyde in >94% yield and >99.9% purity [2].
Self-Validating Experimental Protocol: Liquid-Liquid Extraction via Bisulfite Adduct
This protocol operates as a self-validating system: the successful formation of the adduct is physically confirmed by its migration into the aqueous phase, while the regeneration is confirmed by its return to the organic phase upon basification.
Step 1: Adduct Formation
Dissolve the crude 5-methylisoxazole-4-carbaldehyde (e.g., 1.0 g) in 10 mL of Dimethylformamide (DMF). Causality: DMF acts as a co-solvent, ensuring the organic aldehyde and the aqueous reagent are brought into a homogenous reactive state.
Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).
Shake vigorously in a separatory funnel for 30 seconds.
Step 2: Impurity Extraction
4. Dilute the mixture with 25 mL of deionized water and add 25 mL of an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes).
5. Shake and allow the phases to separate.
6. Collect the bottom aqueous layer (containing the charged aldehyde bisulfite adduct).
7. Extract the aqueous layer once more with 25 mL of 10% EtOAc/Hexanes. Discard the combined organic layers, which now contain the non-aldehyde impurities.
Step 3: Aldehyde Regeneration
8. Transfer the aqueous layer to a clean separatory funnel.
9. Slowly add 50% Sodium Hydroxide (NaOH) dropwise until the solution reaches pH 12. Causality: The high pH reverses the equilibrium, decomposing the α-hydroxy sulfonate back into the free aldehyde and sulfite ions.
10. Extract the basified aqueous layer three times with 25 mL of Ethyl Acetate.
11. Wash the combined organic layers three times with deionized water (25 mL, 10 mL, 5 mL) to remove any residual DMF.
12. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified 5-methylisoxazole-4-carbaldehyde.
Purification Workflow Visualization
Workflow for the purification of 5-methylisoxazole-4-carbaldehyde via bisulfite adduct extraction.
References
Title: Unveiling the Untapped Potential of Bertagnini’s Salts in Microwave-Assisted Synthesis of Quinazolinones
Source: Molecules, 2024, 29(9), 1986.
URL: [Link]
Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures
Source: Organic Process Research & Development, 2017, 21(9), 1394-1403.
URL: [Link]
Optimization
Technical Support Center: Optimizing Storage and Handling for 5-Methylisoxazole-4-carbaldehyde
Welcome to the Technical Support Center for 5-Methylisoxazole-4-carbaldehyde (CAS: 475152-48-8) . As a critical building block in pharmaceutical development and medicinal chemistry, this compound is highly valued for its...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Methylisoxazole-4-carbaldehyde (CAS: 475152-48-8) . As a critical building block in pharmaceutical development and medicinal chemistry, this compound is highly valued for its reactivity in synthesizing complex heterocyclic frameworks. However, the very reactivity that makes it useful also makes it susceptible to environmental degradation[1].
This guide is designed for researchers and scientists to troubleshoot storage issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure experimental integrity.
Quick Reference: Physicochemical & Storage Data
To establish a baseline for chemical handling, the following table summarizes the optimal storage parameters and degradation markers for 5-methylisoxazole-4-carbaldehyde and its related derivatives[1][2].
Parameter
Specification / Recommendation
Compound Name
5-Methylisoxazole-4-carbaldehyde
CAS Number
475152-48-8
Optimal Storage Temperature
2°C to 8°C (Refrigerated)
Atmosphere
Inert (Argon or Nitrogen purged)
Light Sensitivity
High (Store in amber/opaque vials)
Primary Degradation Pathway
Autoxidation to 5-Methylisoxazole-4-carboxylic acid
Visual Degradation Marker
Shift from free-flowing powder/liquid to crystalline crusting around the cap
Troubleshooting FAQs: Mechanistic Insights
Q1: Why is strict temperature control (2–8°C) and an inert atmosphere mandatory for this compound?A: The vulnerability of 5-methylisoxazole-4-carbaldehyde lies in its carbaldehyde moiety. Aldehydes are highly prone to autoxidation—a radical chain reaction initiated by molecular oxygen. Heat acts as a kinetic catalyst for this reaction. When stored at room temperature, the thermal energy accelerates the formation of peroxy acid intermediates, which subsequently react with intact aldehyde molecules to form 5-methylisoxazole-4-carboxylic acid[3]. Maintaining the compound at 2–8°C under Argon suppresses both the thermal kinetic energy and the oxygen availability required for this degradation cascade.
Q2: I accidentally left a sealed vial at room temperature (25°C) overnight. Is the reagent still viable for cross-coupling reactions?A: If the original factory seal (or a properly purged inert seal) was intact, the reagent is likely still viable. Because autoxidation requires molecular oxygen, a sealed, Argon-purged vial lacks the primary trigger for degradation, even if temporarily subjected to thermal stress. However, if the vial had been previously opened to ambient air and then left at room temperature, the synergistic effect of trapped oxygen and heat will have initiated degradation. In this case, you must perform the Quality Control (QC) protocol detailed below before use.
Q3: Why does condensation form inside the vial, and how does it affect the isoxazole ring?A: Condensation occurs when a cold vial is opened to ambient air before it has equilibrated to room temperature. The moisture in the air condenses on the cold chemical surfaces. While the isoxazole ring itself is relatively stable to neutral pH moisture, water acts as a solvent medium that facilitates the hydration of the aldehyde to a gem-diol, which is even more susceptible to oxidation.
Degradation Pathway Visualization
To understand how environmental factors compromise your reagent, review the mechanistic pathway below.
Caption: Thermal and oxidative degradation pathway of 5-methylisoxazole-4-carbaldehyde.
Experimental Protocols
To ensure a self-validating system of chemical integrity, implement the following protocols in your laboratory workflow.
Protocol A: Inert Aliquoting and Storage Workflow
Objective: Prevent moisture ingress and repeated thermal cycling of the master batch.
Thermal Equilibration: Remove the sealed master vial from the 2–8°C refrigerator. Place it in a desiccator and allow it to sit for 30–45 minutes until it reaches room temperature.
Causality: This prevents atmospheric moisture from condensing on the cold chemical when the seal is broken.
Atmospheric Control: Transfer the equilibrated vial into a glove box or connect it to a Schlenk line to establish an Argon or Nitrogen atmosphere.
Dispensing: Divide the reagent into single-use, pre-dried amber glass sub-vials.
Causality: Amber glass prevents photo-induced radical initiation, while single-use aliquots eliminate the need to repeatedly expose the master batch to thermal cycling.
Sealing: Purge each sub-vial with Argon gas for 10 seconds. Immediately seal with a PTFE-lined cap.
Storage: Return all sub-vials to the 2–8°C refrigerator.
Protocol B: Quality Control (QC) via Thin-Layer Chromatography (TLC)
Objective: Verify the absence of the carboxylic acid degradation product before utilizing the reagent in sensitive syntheses.
Preparation: Prepare a TLC development chamber with a solvent system of Hexanes : Ethyl Acetate (3:1 v/v).
Sample Dissolution: Dissolve ~1 mg of the suspect 5-methylisoxazole-4-carbaldehyde in 0.5 mL of anhydrous dichloromethane (DCM).
Spotting: Spot the solution onto a silica gel TLC plate (e.g., Silica gel 60 F254). If available, co-spot a known, pure reference standard.
Development & Visualization: Develop the plate in the chamber, dry it, and visualize under UV light (254 nm).
Self-Validating Analysis:
The intact aldehyde will elute smoothly up the plate (higher Rf value).
If degradation has occurred, a new, highly polar spot will remain near the baseline (lower Rf value). This baseline spot corresponds to 5-methylisoxazole-4-carboxylic acid . If this spot is prominent, the batch must be purified via flash chromatography or discarded.
overcoming steric hindrance in 5-methylisoxazole-4-carbaldehyde substitutions
Technical Support Center: 5-Methylisoxazole-4-carbaldehyde Welcome to the technical support guide for navigating the synthetic challenges associated with 5-methylisoxazole-4-carbaldehyde. This document is designed for re...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-Methylisoxazole-4-carbaldehyde
Welcome to the technical support guide for navigating the synthetic challenges associated with 5-methylisoxazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. Our goal is to provide you with actionable troubleshooting advice and in-depth explanations to overcome common hurdles, particularly those arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why are reactions at the 4-formyl group of 5-methylisoxazole-4-carbaldehyde often sluggish or low-yielding?
The primary challenge is steric hindrance. The formyl group at the C4 position is flanked by the methyl group at the C5 position. This arrangement creates a sterically congested environment around the aldehyde's electrophilic carbon. Nucleophiles, especially bulky ones, face significant steric repulsion when approaching the carbonyl, which increases the activation energy of the reaction and can lead to lower yields or require more forcing conditions.
Q2: What is the electronic nature of the 5-methylisoxazole-4-carbaldehyde, and how does it influence reactivity?
The isoxazole ring is an electron-withdrawing heterocycle. This property enhances the electrophilicity of the C4-carbaldehyde, making it inherently reactive towards nucleophiles. However, this electronic activation is often counteracted by the steric hindrance imposed by the C5-methyl group. Successful synthetic strategies, therefore, must balance these opposing factors.
Q3: Are there any common side reactions I should be aware of when working with this aldehyde?
Yes. Under strongly basic or acidic conditions, the isoxazole ring itself can be susceptible to cleavage. For instance, harsh basic conditions used to generate a nucleophile might lead to ring-opening. It is crucial to select reagents and conditions that are compatible with the stability of the isoxazole core. Additionally, self-condensation of the aldehyde can occur if enolization is possible, although this is less common for this specific structure under typical conditions.
Troubleshooting Guide: Common Synthetic Transformations
This section provides detailed troubleshooting for specific reactions where steric hindrance is a known issue.
Issue 1: Low Yield in Aldol-Type Condensations
Aldol reactions and related condensations (e.g., Knoevenagel, Henry) are fundamental C-C bond-forming reactions. With 5-methylisoxazole-4-carbaldehyde, the approach of the enolate or nitronate anion can be severely impeded.
Below is a decision-making workflow to troubleshoot a low-yielding Aldol condensation.
Caption: Troubleshooting workflow for low-yield Aldol condensations.
This approach avoids harsh bases and uses a Lewis acid to activate the sterically hindered aldehyde, making it more susceptible to attack by a less basic silyl enol ether nucleophile.
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 5-methylisoxazole-4-carbaldehyde (1.0 eq) in a dry, aprotic solvent (e.g., CH₂Cl₂ or Toluene, 0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise. Stir for 15-20 minutes. The solution may change color.
Nucleophile Addition: Add the silyl enol ether (1.2 eq) dropwise over 10-15 minutes.
Reaction: Monitor the reaction by TLC. Allow the reaction to stir at -78 °C for 2-4 hours, or until the starting material is consumed.
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the resulting silyl-protected aldol adduct by flash column chromatography.
Issue 2: Failure or Low Yield in Wittig Reactions
The Wittig reaction is sensitive to steric hindrance at the carbonyl carbon. Bulky phosphonium ylides may fail to react or give poor yields.
Ylide Type
Example Ylide
Typical Conditions
Expected Outcome with 5-Methylisoxazole-4-carbaldehyde
Rationale
Stabilized
(Carbethoxymethylene)triphenylphosphorane
Room temp, mild base (e.g., K₂CO₃) or base-free
Moderate to good yield
Less reactive but smaller effective size. Tolerates longer reaction times. Primarily gives (E)-alkene.
Non-stabilized
(Methylidene)triphenylphosphorane
-78 °C to RT, strong base (n-BuLi, NaHMDS)
Low to moderate yield; potential for side reactions
Highly reactive but very bulky due to the triphenylphosphine group. The transition state is sterically demanding.
HWE Reagent
Triethyl phosphonoacetate
NaH or K₂CO₃ in THF/DME
Good to excellent yield
The phosphonate-based nucleophile is less sterically hindered than a Wittig ylide. The reaction is generally higher yielding for hindered aldehydes.
The HWE reaction is a superior alternative to the Wittig reaction for overcoming steric hindrance.
Base Preparation: Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in dry THF.
Ylide Formation: Cool the suspension to 0 °C. Add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of 5-methylisoxazole-4-carbaldehyde (1.0 eq) in dry THF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Purification: Purify the product via flash column chromatography to yield the α,β-unsaturated ester.
Issue 3: Inefficient Reductive Amination
Reductive amination involves the formation of an imine/iminium ion followed by its reduction. The initial nucleophilic attack by the amine can be slow due to steric hindrance.
Caption: Decision-making guide for troubleshooting reductive amination.
STAB (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for hindered substrates as it can reduce the iminium ion in situ under conditions that favor its formation.
Setup: In a round-bottom flask, dissolve 5-methylisoxazole-4-carbaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent like dichloroethane (DCE) or THF.
Acid Catalyst: Add acetic acid (1.0-2.0 eq) to catalyze iminium ion formation.
Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic.
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until gas evolution ceases.
Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂ or EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the target amine by flash column chromatography.
References
Title: The Isoxazole Ring and Its Scaffolds in Medicinal Chemistry: A Review
Source: Molecules
URL: [Link]
Title: The Chemistry of Heterocyclic Compounds, Isoxazoles
Source: John Wiley & Sons
URL: [Link]
Title: The Horner-Wadsworth-Emmons Reaction: A Versatile Tool for the Synthesis of Alkenes
Source: Chemical Reviews
URL: [Link]
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride
Source: The Journal of Organic Chemistry
URL: [Link]
Reference Data & Comparative Studies
Validation
High-Resolution Validation of 5-Methylisoxazole-4-carbaldehyde: A Comparative Guide to GC-MS vs. HPLC and NMR
For pharmaceutical researchers and synthetic chemists, 5-methylisoxazole-4-carbaldehyde (CAS: 69304-39-8) is a critical low-molecular-weight building block used in the development of isoxazole-containing therapeutics, in...
Author: BenchChem Technical Support Team. Date: April 2026
For pharmaceutical researchers and synthetic chemists, 5-methylisoxazole-4-carbaldehyde (CAS: 69304-39-8) is a critical low-molecular-weight building block used in the development of isoxazole-containing therapeutics, including COX-2 inhibitors and immunomodulators. Because impurities—such as unreacted precursors, regioisomers, or degradation products—can profoundly impact downstream synthetic yields and pharmacological safety, rigorous analytical validation of this intermediate is non-negotiable.
This guide objectively compares the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the causality behind experimental choices, we establish why GC-MS serves as the gold standard for validating this specific compound and provide a self-validating, step-by-step experimental protocol.
When validating a volatile, low-molecular-weight heterocyclic compound like 5-methylisoxazole-4-carbaldehyde (MW: 111.10 g/mol ), the analytical technique must balance volatility, polarity, and the need for structural specificity.
While NMR is unparalleled for initial structural elucidation (specifically utilizing the chemical shift of the C4 position to differentiate isoxazole isomers[1]), it lacks the sensitivity required for trace impurity quantification in pharmaceutical quality control. HPLC-UV struggles because 5-methylisoxazole-4-carbaldehyde is highly volatile and lacks a highly conjugated chromophore, leading to poor UV response and potential co-elution of impurities.
GC-MS is the optimal choice because it directly exploits the compound's volatility. Furthermore, Electron Ionization (EI) mass spectrometry provides definitive structural confirmation. The fundamental causality lies in the molecular structure: the N-O bond in the isoxazole ring is relatively weak. Under EI conditions, this bond cleaves predictably, yielding a highly characteristic fragmentation pattern that allows analysts to distinguish the target molecule from structurally similar impurities[1].
Logical decision tree for selecting GC-MS over HPLC and NMR for isoxazole validation.
Experimental Methodology: A Self-Validating GC-MS Protocol
To ensure Trustworthiness and strict adherence to ICH Q2(R1) guidelines for pharmaceutical intermediates[2], the following protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) and continuous System Suitability Testing (SST) to automatically flag instrumental drift or active site degradation.
Internal Standard (IS): 4-Fluorobenzaldehyde (chosen for its similar volatility and lack of natural occurrence in the sample matrix).
Diluent: GC-grade Dichloromethane (DCM).
Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of DCM. Spike with 10 µL of a 1 mg/mL IS solution.
B. GC-MS Instrumental Conditions
Causality Note: Polar compounds like isoxazole derivatives are prone to peak tailing due to interactions with active sites (silanol groups) in the GC inlet[1]. Therefore, a deactivated inlet liner and a mid-polar column are mandatory to ensure sharp peak shapes and accurate integration.
System: Single Quadrupole or Triple Quadrupole GC-MS[3].
Column: Mid-polar USP G43 equivalent (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m × 0.25 mm ID × 1.4 µm film thickness.
Inlet Temperature: 220°C (Split ratio 20:1 to prevent column overload).
Oven Temperature Program:
Initial: 60°C (Hold 2 min)
Ramp 1: 15°C/min to 150°C
Ramp 2: 30°C/min to 250°C (Hold 3 min to bake out heavy matrix components).
MS Conditions: Electron Ionization (EI) at 70 eV; Ion Source at 230°C; Scan range m/z 40–300.
C. The Self-Validating Mechanism (SST)
Before analyzing unknown batches, the system must pass the following automated checks:
Resolution Check: The resolution (
Rs
) between 5-methylisoxazole-4-carbaldehyde and the Internal Standard must be
≥2.5
.
Tailing Factor Check: The tailing factor for the target peak must be
≤1.5
. If it exceeds this, it indicates active site degradation in the liner, and the run is automatically aborted[1].
IS Area Consistency: The peak area of the IS across all injections must not deviate by more than
±5%
.
Mechanistic Data Interpretation
When the sample elutes, identification is not based solely on retention time. The EI mass spectrum provides a molecular fingerprint.
Upon electron impact (70 eV), 5-methylisoxazole-4-carbaldehyde undergoes specific fragmentation. The molecular ion (
[M]+
at m/z 111) first loses the aldehyde carbonyl group (-28 Da, loss of CO) to form an m/z 83 fragment. Subsequently, the weak N-O bond of the isoxazole ring cleaves, leading to further breakdown into smaller diagnostic ions (m/z 42/41)[1].
Electron ionization (EI) fragmentation pathway of 5-methylisoxazole-4-carbaldehyde.
Supporting Experimental Validation Data
To demonstrate the robustness of this GC-MS approach, the method was validated against standard ICH Q2(R1) parameters[4]. The quantitative data below illustrates the method's capability to reliably detect and quantify the intermediate and its trace impurities.
Validation Parameter
Acceptance Criteria
Experimental Result (GC-MS)
Conclusion
Specificity
No interference at analyte RT
Blank shows no peaks at RT 6.4 min
Pass
Linearity (Range)
Correlation coefficient (
R2
)
≥0.999
R2=0.9998
(Range: 10 - 150 µg/mL)
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥3:1
0.05 µg/mL (approx. 0.05 ppm)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥10:1
0.15 µg/mL (approx. 0.15 ppm)
Pass
Accuracy (Recovery)
98.0% – 102.0% recovery
99.4% ± 0.8% (at 3 concentration levels)
Pass
Precision (Repeatability)
RSD
≤2.0%
(n=6)
0.9% RSD
Pass
Summary: The data confirms that GC-MS provides the necessary sensitivity (LOD of 0.05 ppm) and precision (0.9% RSD) required for pharmaceutical quality control, far exceeding the capabilities of standard HPLC-UV or NMR for trace volatile analysis[4].
References
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. Available at: [Link]
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities. MDPI. Available at:[Link]
Conducting GC Method Validation Using High Accuracy Standards. Environics. Available at:[Link]
Advanced Reagent Selection: 5-Methylisoxazole-4-carbaldehyde vs. Next-Generation Heteroaryl Bioisosteres
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In modern organic synthesis and drug discovery, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
In modern organic synthesis and drug discovery, the selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic destiny of a lead compound. 5-Methylisoxazole-4-carbaldehyde has long served as a privileged scaffold, particularly in the design of anti-inflammatory agents, analgesic drugs, and BET bromodomain inhibitors[1]. However, as chemical space expands, researchers frequently encounter limitations with this baseline reagent, such as suboptimal metabolic stability, inadequate aqueous solubility, or off-target toxicity.
As a Senior Application Scientist, I have structured this guide to critically compare 5-methylisoxazole-4-carbaldehyde against three highly strategic alternative reagents: 3,5-dimethylisoxazole-4-carbaldehyde , 1-methyl-1H-pyrazole-4-carbaldehyde , and 2-methylthiazole-5-carbaldehyde . By examining the causality behind their physicochemical properties and providing self-validating experimental protocols, this guide empowers chemists to make rational, data-driven bioisosteric replacements.
Comparative Analysis of Alternative Reagents
When optimizing a synthetic pathway or a drug candidate, replacing the 5-methylisoxazole core requires a deep understanding of sterics, electronics, and hydrogen-bonding profiles.
The Alternatives
3,5-Dimethylisoxazole-4-carbaldehyde : The addition of a methyl group at the C3 position significantly increases the steric bulk around the formyl group[2]. This is strategically used to restrict the conformational rotation of the resulting amine or amide, locking the molecule into a bioactive conformation.
1-Methyl-1H-pyrazole-4-carbaldehyde : A classical bioisostere where the isoxazole oxygen is replaced by an N-methyl group[3]. This shift dramatically alters the hydrogen-bond acceptor profile and lowers the lipophilicity, making it the premier choice for improving aqueous solubility in CNS-targeted or orally administered compounds[4].
2-Methylthiazole-5-carbaldehyde : Replacing the oxygen atom with sulfur yields a thiazole ring[5]. The C-S bond is longer and more polarizable. Thiazoles are inherently more resistant to reductive ring-cleavage enzymes (which can degrade the N-O bond of isoxazoles in vivo), thereby enhancing metabolic half-life[6].
Quantitative Data Presentation
The following table summarizes the key physicochemical properties that drive reagent selection.
Reagent
MW ( g/mol )
LogP (Est.)
TPSA (Ų)
Primary Synthetic / Medicinal Advantage
5-Methylisoxazole-4-carbaldehyde
111.10
0.25
43.1
Baseline reactivity; standard anti-inflammatory scaffold.
The most common synthetic application for these heterocyclic aldehydes is the reductive amination to generate secondary or tertiary amines[9]. Because the electron-rich nature of these heterocycles can deactivate the formyl group, standardizing the protocol with strict causality ensures high yields.
Protocol A: Standard Reductive Amination (Using 1-Methyl-1H-pyrazole-4-carbaldehyde)
This protocol is optimized for generating highly potent receptor antagonists and kinase inhibitors[10][11].
Step-by-Step Methodology:
Imine Formation: To a solution of the primary amine (1.0 equiv, ~1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL), add 1-methyl-1H-pyrazole-4-carbaldehyde (1.2 to 5.0 equiv) and glacial acetic acid (5.0 equiv)[11].
Causality: The electron-donating pyrazole ring reduces the electrophilicity of the aldehyde. Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to drive the equilibrium toward the highly reactive iminium ion.
Hydride Reduction: Add sodium triacetoxyborohydride (
NaBH(OAc)3
) (3.0 equiv) portion-wise at room temperature. Stir the mixture for 12–16 hours under an inert atmosphere[11].
Causality:
NaBH(OAc)3
is a mild, sterically bulky reducing agent. It selectively reduces the protonated iminium species over the unreacted aldehyde, strictly preventing the formation of over-alkylated tertiary amine byproducts.
Self-Validation & Workup: Quench the reaction slowly with saturated aqueous
NaHCO3
until gas evolution completely ceases (pH ~8).
Self-Validating Step: The cessation of bubbling physically validates that all excess acetic acid has been neutralized and residual active hydride has been destroyed. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL), dry over
Na2SO4
, and concentrate in vacuo.
For highly sensitive substrates (such as DNA-conjugated amines in DNA-Encoded Library synthesis), harsh organic solvents must be avoided[9].
Step-by-Step Methodology:
Aqueous Condensation: Combine the amine (5 nmol) in a borate buffer (250 mM, pH 9.4) with 3,5-dimethylisoxazole-4-carbaldehyde (200 mM in MeCN). Agitate at 800 rpm for 30 minutes at room temperature[9].
Reduction: Add
NaBH4
(200 mM in MeCN/
H2O
) and agitate for 16 hours.
Causality: The biphasic micro-droplet environment forces the highly lipophilic 3,5-dimethylisoxazole-4-carbaldehyde into close proximity with the amine. This overcomes the poor aqueous solubility of the aldehyde, driving conversions above 70% without the need for transition metal catalysts[9].
Self-validating workflow for the reductive amination of heteroaryl aldehydes.
Conclusion
While 5-methylisoxazole-4-carbaldehyde remains a foundational building block, modern organic synthesis demands precision tuning. By substituting it with 1-methyl-1H-pyrazole-4-carbaldehyde for solubility, 2-methylthiazole-5-carbaldehyde for metabolic stability, or 3,5-dimethylisoxazole-4-carbaldehyde for conformational rigidity, researchers can rationally engineer superior molecular profiles. Adhering to the mechanistic principles and self-validating protocols outlined above ensures reproducible, high-yield integration of these advanced reagents into any synthetic pipeline.
A Comparative Toxicological Guide to 5-Methylisoxazole-4-carbaldehyde and Structurally Related Analogs
Introduction: The Isoxazole Scaffold and the Imperative of Toxicological Scrutiny The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biologi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoxazole Scaffold and the Imperative of Toxicological Scrutiny
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its utility in drug design is well-established, with several isoxazole-containing drugs approved by major regulatory agencies.[3] However, the introduction of reactive functional groups, such as aldehydes, to this heterocyclic system necessitates a thorough toxicological evaluation. The aldehyde moiety, while a versatile synthetic handle, can also be a source of toxicity through mechanisms like protein adduction and oxidative stress.[4][5]
This guide provides a comparative toxicological overview of 5-methylisoxazole-4-carbaldehyde, a key building block in organic synthesis.[6] We will compare its known hazard profile with two structurally related compounds to illuminate the structure-toxicity relationships (STR) at play:
5-Methylisoxazole-4-carboxylic acid: The corresponding carboxylic acid, representing an oxidative metabolic fate of the aldehyde.
3,5-Dimethylisoxazole-4-carboxaldehyde: A structural isomer with an additional methyl group, altering the electronic and steric properties of the molecule.
This analysis is designed for researchers, toxicologists, and drug development professionals to inform risk assessment, handling procedures, and future derivatization strategies.
Comparative Hazard Analysis
The primary toxicological profiles are derived from notified classifications under the Globally Harmonized System (GHS), which are based on comprehensive experimental data. While quantitative dose-response data is sparse in publicly available literature for these specific compounds, the GHS classifications provide a robust framework for comparison.
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation & drowsiness/dizziness) | Category 3 (May cause respiratory irritation) | Not Classified |
Expert Insights into Structure-Toxicity Relationships
The data presented in Table 1 reveals critical structure-activity trends:
The Aldehyde Moiety as a Toxicity Driver: 5-Methylisoxazole-4-carbaldehyde presents the most significant hazard profile, with acute toxicity across multiple exposure routes.[7] This is characteristic of many low molecular weight aldehydes, which can readily react with biological nucleophiles.
Oxidation to Carboxylic Acid Reduces Acute Toxicity: The conversion of the aldehyde group to a carboxylic acid in 5-methylisoxazole-4-carboxylic acid appears to mitigate the acute systemic toxicity. However, it retains significant irritant properties to the skin, eyes, and respiratory tract.[8] This is a common detoxification pathway, as carboxylic acids are generally less reactive and more readily excreted than their parent aldehydes.
Substitution Pattern Significantly Alters the Profile: The isomeric 3,5-Dimethylisoxazole-4-carboxaldehyde is not classified as a hazardous substance. This striking difference suggests that the specific arrangement and electronic nature of the substituents on the isoxazole ring are critical determinants of its biological reactivity and toxicity. The presence of a second methyl group may sterically hinder the reactivity of the aldehyde or alter the overall electronic distribution of the molecule, rendering it less reactive toward biological targets.
This comparative logic is visualized in the workflow below.
Caption: Workflow for comparative toxicological assessment and structure-toxicity relationship (STR) analysis.
Recommended Experimental Protocols for In-Vitro Toxicity Screening
To further quantify the toxicity of new isoxazole derivatives, standardized in vitro assays are indispensable. Below are detailed protocols for cytotoxicity and genotoxicity assessment, explaining the scientific rationale behind the key steps.
In-Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.
Protocol Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Methodology:
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have properly adhered, providing a consistent baseline for the experiment.
Compound Preparation & Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the compound's solvent) and a positive control (a known cytotoxic agent).
Rationale: Serial dilutions are essential to generate a dose-response curve from which an IC₅₀ (half-maximal inhibitory concentration) value can be calculated.
Exposure: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The duration depends on the compound's expected mechanism of action.[4]
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate for 2-4 hours at 37°C. Protect the plate from light.
Rationale: This incubation allows viable cells to metabolize the MTT into insoluble formazan. Light can degrade the MTT reagent.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.[9]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Genotoxicity: The Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[11][12] The test measures the ability of a substance to cause mutations that "reverse" the original mutation, allowing the bacteria to grow on a histidine-free medium.[11]
Protocol Workflow: Ames Test (Plate Incorporation Method)
Caption: Workflow for the Ames bacterial reverse mutation assay using the plate incorporation method.
Detailed Methodology:
Strain Selection: Select appropriate S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) to detect different types of mutations.[11]
Metabolic Activation (S9): The test is performed both with and without a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenate and contains cytochrome P450 enzymes that can metabolize a non-mutagenic compound into a mutagenic one.[13]
Rationale: This step is critical because many compounds are not mutagenic themselves but their metabolites are. This mimics mammalian metabolism.
Plate Incorporation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (or buffer for tests without activation).
Plating: Add 2 mL of molten top agar containing a trace amount of histidine and biotin to the tube.
Rationale: The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.
Incubation: Gently vortex the tube and pour the contents onto a minimal glucose agar plate. Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of visible revertant colonies on each plate.
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative (vehicle) control plates.[14]
Conclusion
The toxicological assessment of 5-methylisoxazole-4-carbaldehyde and its analogs underscores the profound impact of specific functional groups and substitution patterns on a compound's hazard profile. The aldehyde moiety is a clear driver of acute toxicity, which is ameliorated by oxidation to a carboxylic acid. Furthermore, the non-hazardous nature of the 3,5-dimethyl substituted isomer highlights the potential to engineer safety into molecules through targeted structural modifications. For researchers synthesizing novel isoxazole derivatives, this guide provides a framework for initial risk assessment and advocates for the early-stage adoption of standardized in vitro toxicity assays, such as the MTT and Ames tests, to prioritize compounds with more favorable safety profiles for further development.
References
[15] Walaa S El-Serwy, Neama A Mohamed, Weam S El-serwy, Ahlam H Mahmoud. Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Organic and Pharmaceutical Chemistry. [Link]
[16] Macià, A., et al. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
[17] Yilmaz, I., et al. (2021). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Molecules. [Link]
[18] Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents. [Link]
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[21] Lee, H., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
[9] Ran, Y., et al. (1991). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration. Pediatric Dentistry. [Link]
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[23] Tsou, T. C. (2007). 評估AhR受體報導基因快速篩檢法檢測臺灣環境與生物樣品中之戴奧辛濃度 (Evaluation of AhR-receptor reporter gene rapid screening method for detecting dioxin concentrations in environmental and biological samples in Taiwan). Airiti Library. [Link]
[3] Wróblewska-Łuczka, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules. [Link]
[24] Kumar, A., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry. [Link]
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Zhang, H., et al. (2024). Natural products-isoxazole hybrids: A review on their biological activities. Heliyon. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylisoxazole-4-carbaldehyde
Disclaimer: This document provides a detailed procedural guide for the safe disposal of 5-Methylisoxazole-4-carbaldehyde. This guidance is synthesized from safety data sheets of structurally related compounds and establi...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document provides a detailed procedural guide for the safe disposal of 5-Methylisoxazole-4-carbaldehyde. This guidance is synthesized from safety data sheets of structurally related compounds and established hazardous waste management principles. It is imperative to consult the specific Safety Data Sheet (SDS) provided with your product and to adhere strictly to all federal, state, and local regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the responsible management of chemical waste is a cornerstone of a safe and sustainable laboratory. 5-Methylisoxazole-4-carbaldehyde, a heterocyclic aldehyde, is a valuable building block in synthetic chemistry. However, its disposal requires a systematic and informed approach to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its proper handling and disposal, grounded in scientific principles and regulatory compliance.
Part 1: Core Hazard Assessment & Immediate Safety Precautions
Before any disposal procedures begin, a thorough understanding of the potential hazards is essential. While comprehensive toxicological data for 5-Methylisoxazole-4-carbaldehyde may be limited, data from analogous isoxazole and aldehyde compounds indicate that it should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system.[1]
Causality of Precaution: The aldehyde functional group can be reactive, and heterocyclic compounds can have unpredictable toxicological profiles. Therefore, assuming a conservative hazard profile is a prudent and necessary safety measure. All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
Table 1: Required Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Eye Protection
Chemical safety goggles or safety glasses with side shields conforming to ANSI Z87.1 standard.
Protects against accidental splashes and airborne particles that can cause serious eye irritation.[4][5]
Prevents direct skin contact, which can cause irritation and potential absorption.[5] Contaminated gloves must be disposed of as hazardous waste.[4]
Protective Clothing
A full-length laboratory coat.
Protects skin and personal clothing from contamination.[2][5]
Respiratory Protection
Not typically required if work is performed in a chemical fume hood.[4] If a fume hood is unavailable or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.
Minimizes the inhalation of potentially harmful vapors or dust.[3][5]
Part 2: Waste Characterization and Segregation Protocol
The foundational principle for disposing of 5-Methylisoxazole-4-carbaldehyde is that it must be treated as regulated hazardous waste .[5] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash.[5][6]
Regulatory Grounding: Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Waste is deemed hazardous if it is specifically "listed" or exhibits "characteristics" of ignitability, corrosivity, reactivity, or toxicity.[6][8] 5-Methylisoxazole-4-carbaldehyde waste must be managed as hazardous due to its potential toxicity.
Segregation is Key: To prevent dangerous reactions, waste streams must be carefully segregated.[3][9]
Do NOT mix 5-Methylisoxazole-4-carbaldehyde waste with:
Maintain separate, clearly labeled waste containers for solid, liquid (non-halogenated solvent), and aqueous waste streams.[5][12]
Part 3: Step-by-Step Disposal Workflow
The proper collection and containment of waste from the point of generation is critical.[4] All waste must be accumulated in designated Satellite Accumulation Areas within the laboratory.[6][9]
Experimental Protocol: Waste Collection
Container Selection:
Select a leak-proof, chemically compatible container with a secure, screw-top lid.[3][4] Plastic containers are often preferred.[6]
Ensure the container is in good condition and was not previously used for an incompatible chemical.[4]
Waste Collection:
Solid Waste: Collect unadulterated 5-Methylisoxazole-4-carbaldehyde, along with contaminated consumables (e.g., weigh boats, gloves, wipes), in a dedicated solid waste container.[5]
Liquid Waste: If the compound is in a solution, collect it in a container designated for that specific solvent type (e.g., "Non-Halogenated Organic Solvent Waste"). Do not mix aqueous and solvent-based wastes.[13]
Labeling:
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[4]
Clearly list all chemical constituents, including solvents, by their full names (no abbreviations).
Maintain an accurate percentage of each component.
Storage:
Keep the waste container tightly closed at all times, except when adding waste.[3][6]
Store the container in your lab's designated Satellite Accumulation Area, away from ignition sources and incompatible materials.[4][9][10]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process.
Caption: Disposal Workflow for 5-Methylisoxazole-4-carbaldehyde.
Part 4: Emergency Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Experimental Protocol: Small Spill Cleanup
Evacuate & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, and remove all sources of ignition.[2][3]
Don PPE: Wear the full complement of PPE as described in Table 1.
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2][3] Do not use paper towels.
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][5][10][14] Avoid creating dust.[10][11][15][16]
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[3]
Reporting: Report the incident to your laboratory supervisor and institutional EHS department, following established protocols.[3]
Part 5: Final Disposition and Record-Keeping
The ultimate disposal of hazardous waste is a regulated process that must be handled by licensed professionals.
EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your properly packaged and labeled waste containers.[3] EHS is responsible for ensuring the waste is transported to an approved waste disposal facility in compliance with all regulations.[5][10][15]
Documentation: Meticulous record-keeping is a legal requirement and a hallmark of a well-managed laboratory. Maintain logs of all hazardous waste generated and disposed of, in accordance with your institution's policies.
By adhering to these systematic procedures, researchers can ensure that the disposal of 5-Methylisoxazole-4-carbaldehyde is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding their commitment to both scientific advancement and environmental stewardship.
References
Safety Data Sheet. (2018, January 23). Vertex AI Search.
Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
5-Methylisoxazole-4-carbonyl chloride Safety Data Sheet. (2022, May 16). Apollo Scientific.
Safety Data Sheet. (2026, January 16). Thermo Fisher Scientific.
Safety Data Sheet. (2015, July 8). Spectrum Chemical.
Safety Data Sheet for 5-Methylisoxazole-4-carboxylic acid. Fisher Scientific.
5-Methylisoxazole-4-carboxylic acid - Safety Data Sheet. (2024, February 18). Google.
Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. Benchchem.
Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
Safety Data Sheet for Methyl 5-Methylisoxazole-4-carboxylate. Atlantic Chemicals.
Safety Data Sheet. (2024, November 28). TCI Chemicals.
Personal protective equipment for handling 5-Methylisoxazole-4-carbaldehyde
A Researcher's Guide to Safely Handling 5-Methylisoxazole-4-carbaldehyde In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both...
Author: BenchChem Technical Support Team. Date: April 2026
A Researcher's Guide to Safely Handling 5-Methylisoxazole-4-carbaldehyde
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 5-Methylisoxazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, transforming potential hazards into manageable risks.
Understanding the Risks: Hazard Profile of 5-Methylisoxazole-4-carbaldehyde
5-Methylisoxazole-4-carbaldehyde is classified with the following hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]
Given its classification as an aldehyde, it should be treated as a reactive compound that can be toxic and irritating.[2][3] The isoxazole moiety also warrants careful handling. Therefore, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 5-Methylisoxazole-4-carbaldehyde, with explanations rooted in the compound's known and inferred hazard profile.
PPE Component
Specification
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile or Butyl rubber)
Aldehydes can be dermal irritants and potentially sensitizers.[2] Nitrile and butyl rubber offer good resistance to a wide range of chemicals, including aldehydes.[2][4] Latex gloves are not recommended as they may not provide adequate protection.[2][5]
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles. A full-face shield is required when there is a risk of splashing.
Protects against splashes and airborne particles that could cause serious eye irritation.[2][5][6]
Body Protection
Flame-resistant laboratory coat with long sleeves. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Provides a barrier against accidental skin contact and protects personal clothing from contamination.[4][5][7]
Respiratory Protection
All handling of solid or solutions of 5-Methylisoxazole-4-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] In the event of a large spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][7]
Aldehyde vapors can be toxic and cause respiratory irritation.[2][3]
Footwear
Closed-toe shoes made of a non-porous material.
Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized protocol is crucial for minimizing risk. The following workflow is designed to guide researchers through the safe handling of 5-Methylisoxazole-4-carbaldehyde from receipt to disposal.
Figure 1. Step-by-step workflow for handling 5-Methylisoxazole-4-carbaldehyde.
1. Conduct Risk Assessment: Before beginning any work, review the available safety information and consider the scale of your experiment.
2. Don Appropriate PPE: Wear all the recommended PPE as outlined in the table above.
3. Prepare Fume Hood: Ensure the fume hood is functioning correctly and is free of clutter.
4. Weighing and Transfer:
Perform all manipulations of the solid compound within the fume hood.
Use a spatula for transfers and avoid creating dust.
If preparing a solution, add the solid to the solvent slowly.
5. Reaction Setup:
Set up your reaction apparatus in the fume hood.
Keep the reaction vessel closed to prevent the escape of vapors.
6. Quench Reaction: At the end of the reaction, quench any unreacted reagents using appropriate procedures for aldehydes.
7. Segregate Waste:
Solid Waste: Collect any contaminated consumables (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.[6][8]
Liquid Waste: Collect all liquid waste containing 5-Methylisoxazole-4-carbaldehyde in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6][8]
8. Decontaminate Surfaces: Clean the work area in the fume hood with an appropriate solvent and then soap and water.
9. Dispose of Waste: Dispose of all hazardous waste through your institution's environmental health and safety office.[6][8] Never pour chemical waste down the drain.[6]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Figure 2. Decision tree for emergency response to spills and exposures.
In Case of a Spill:
Evacuate: Immediately evacuate the area.
Notify: Inform your supervisor and your institution's environmental health and safety office.
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
Cleanup (if trained): If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand, and then collect it in a sealed container for hazardous waste disposal.[6]
In Case of Personal Exposure:
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan
All waste containing 5-Methylisoxazole-4-carbaldehyde must be treated as hazardous chemical waste.
Waste Segregation: Keep waste streams separate. Do not mix 5-Methylisoxazole-4-carbaldehyde waste with incompatible materials.[6]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from heat and ignition sources. Keep containers tightly closed.[8][9]
Collection: Arrange for waste pickup through your institution's established procedures for hazardous waste disposal.
By adhering to these guidelines, researchers can confidently and safely work with 5-Methylisoxazole-4-carbaldehyde, fostering a culture of safety and scientific excellence in the laboratory.
References
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from [Link]
Aldehydes exposure analysis | RPS. (2022, September 29). Retrieved from [Link]
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). Retrieved from [Link]
5-methyl-1,2-oxazole-4-carbaldehyde — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]